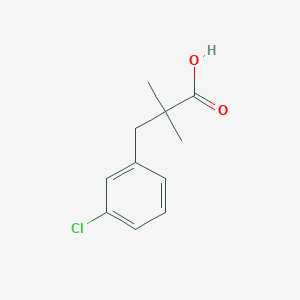

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMMJZDDAHXYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Part 1: Executive Technical Summary

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is a specialized medicinal chemistry building block designed to address two common failure modes in drug discovery: metabolic instability and entropic penalties in ligand-protein binding.

Unlike simple phenylpropanoic acids, this molecule incorporates a gem-dimethyl group at the

Core Utility Profile

| Feature | Medicinal Chemistry Function | Mechanism of Action |

| Gem-Dimethyl Group | Conformational Locking | Restricts rotatable bonds; reduces entropic cost of binding ( |

| Quaternary | Metabolic Blockade | Sterically hinders cytochrome P450 and esterase access to the |

| 3-Chloro Substitution | Lipophilic Tuning | Increases |

| Carboxylic Acid Tail | Synthetic Handle | Ready for amide coupling (HATU/EDC) to generate peptidomimetics or GPCR ligands. |

Part 2: Chemical Architecture & Mechanism

The Thorpe-Ingold Effect in Drug Design

The strategic value of CAS 1225505-29-2 lies in its ability to pre-organize a molecule. In a standard linear chain, the molecule adopts a "zig-zag" anti-conformation to minimize steric strain. However, the introduction of the bulky gem-dimethyl group at the C2 position creates steric repulsion that forces the phenyl ring and the carboxyl group closer together (gauche interaction).

This pre-organization mimics the "bound" state required by many receptors (e.g., GPCRs, Kinases), meaning the drug loses less entropy upon binding, theoretically increasing potency by up to 10-fold compared to the des-methyl analog.

Figure 1: Mechanistic impact of the gem-dimethyl group on binding entropy and metabolic stability.

Part 3: Validated Synthesis Protocol

As this is a specialized intermediate, commercial batches can be expensive. The following protocol describes a robust, scalable synthesis via Enolate Alkylation , optimized for high purity without requiring chromatography for the final step.

Reaction Scheme

Precursors: Methyl Isobutyrate + 3-Chlorobenzyl Bromide Reagents: LDA (Lithium Diisopropylamide), THF, KOH Yield Target: >85%[1]

Figure 2: Two-step synthesis route via enolate alkylation.

Step-by-Step Methodology

Step 1: Generation of the Quaternary Center (Alkylation)

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

-

Enolate Formation: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Dropwise add n-BuLi (1.1 eq) to generate LDA in situ. Stir for 30 mins.

-

Substrate Addition: Add Methyl Isobutyrate (1.0 eq) dropwise over 20 mins. The solution should remain clear/pale yellow. Stir for 45 mins at -78°C to ensure complete enolization.

-

Alkylation: Dissolve 3-Chlorobenzyl bromide (1.05 eq) in minimal THF and add dropwise.

-

Warming: Allow the reaction to warm to room temperature (RT) naturally over 3 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

-

Self-Validation Point: Check TLC (10% EtOAc/Hexane). The starting bromide spot should disappear.

Step 2: Hydrolysis to Free Acid

-

Solvent Switch: Dissolve the crude ester from Step 1 in MeOH:H₂O (3:1 ratio).

-

Saponification: Add KOH (3.0 eq) pellets. Reflux at 70°C for 4 hours.

-

Workup (Critical for Purity):

-

Evaporate MeOH.

-

Wash the aqueous layer with Diethyl Ether (removes unreacted organic impurities). Discard organic layer.

-

Acidify the aqueous layer to pH 2 using 1N HCl. The product will precipitate as a white solid or oil.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Part 4: Analytical Specifications & QC

To ensure the integrity of the scaffold before using it in downstream coupling, verify against these parameters.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 212.67 g/mol | |

| Appearance | White to Off-white Solid | May appear as viscous oil if solvent traces remain. |

| Solubility | DMSO, DCM, Methanol | Poor water solubility. |

| pKa (Calc) | ~4.8 | Typical for sterically hindered carboxylic acids. |

NMR Diagnostic Criteria (Self-Validation)

When analyzing the

- 1.20 - 1.25 ppm (6H, s): A strong singlet representing the two equivalent methyl groups. If this is a doublet or multiplet, the alkylation failed.

-

2.85 ppm (2H, s): The benzylic methylene group (

- 7.0 - 7.3 ppm (4H, m): Aromatic protons showing the 3-chloro substitution pattern.

Part 5: Application in Drug Discovery

Peptide Stapling & Mimetics

This acid is an excellent "cap" for N-termini of peptides to increase proteolytic stability.

-

Protocol: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

-

Note: Due to steric hindrance at the

-carbon, standard EDC/NHS coupling may be sluggish. HATU or acid chloride activation is recommended.

Fragment-Based Drug Design (FBDD)

The 3-chlorophenyl ring provides a "lipophilic anchor" that fits into hydrophobic pockets (e.g., S1 pockets of proteases), while the acid group can coordinate with active site metals (Zn²⁺ in metalloproteases) or form salt bridges with Arginine/Lysine residues.

References

-

The Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.

-

Gem-Dimethyl in Medicinal Chemistry: Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] [3]

- Alkylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Scaffold Utility: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

An In-depth Technical Guide to 3-Chloro-α,α-dimethylbenzenepropanoic Acid: Synthesis, Characterization, and Applications in Pharmaceutical Development

Abstract and Introduction

3-Chloro-α,α-dimethylbenzenepropanoic acid is a halogenated aromatic carboxylic acid of significant interest within the pharmaceutical industry. Its structural features, particularly the chlorine substituent and the gem-dimethyl group adjacent to the carboxylic acid, make it a crucial building block and synthetic intermediate. The presence of a chlorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and bioavailability.[1] This guide provides a comprehensive technical overview of 3-Chloro-α,α-dimethylbenzenepropanoic acid, detailing its chemical identity, synthesis protocols, analytical characterization, and pivotal role in drug development. The methodologies described herein are presented with an emphasis on the underlying chemical principles and process validation, reflecting a commitment to scientific integrity and reproducibility for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Structure and Nomenclature

-

IUPAC Name: 3-Chloro-α,α-dimethylbenzenepropanoic acid

-

Synonyms: 3-Chloro-2,2-dimethyl-3-phenylpropanoic acid

-

Chemical Formula: C₁₁H₁₃ClO₂

-

Molecular Weight: 212.67 g/mol

Physicochemical Data Summary

The properties of this molecule are influenced by its constituent functional groups: the aromatic ring, the halogen, and the carboxylic acid. While specific experimental data for this exact compound is sparse, estimations based on structurally similar compounds are valuable for experimental design.

| Property | Value (Estimated) | Source/Basis |

| Melting Point | Solid at room temperature | Based on similar substituted phenylpropanoic acids. |

| Boiling Point | > 250 °C | High due to molecular weight and polar carboxylic acid group. |

| Solubility | Soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate); Low solubility in water. | Typical for carboxylic acids with significant hydrocarbon character. |

| pKa | ~4.5 | Similar to other benzylic carboxylic acids.[2] |

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-α,α-dimethylbenzenepropanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following represents a logical and field-proven synthetic strategy.

Retrosynthetic Analysis

A logical disconnection approach simplifies the synthesis plan. The primary disconnection is at the Cα-Cβ bond, suggesting an alkylation of an isobutyric acid derivative with a suitable 3-chlorobenzyl electrophile.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol is based on established organic chemistry principles, such as those used in the synthesis of structurally related pharmaceutical compounds.[3][4]

Step 1: Preparation of 3-Chlorobenzyl Bromide from 3-Chlorotoluene

-

Reaction Setup: To a solution of 3-chlorotoluene in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS).

-

Initiation: Add a radical initiator such as benzoyl peroxide.

-

Progression: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination reaction. Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 3-chlorobenzyl bromide.

Causality: This radical halogenation is a standard method for converting a benzylic methyl group into a more reactive benzyl halide, which is an excellent electrophile for the subsequent alkylation step.

Step 2: Alkylation of Isobutyric Acid

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

-

Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) to form lithium diisopropylamide (LDA), a strong, non-nucleophilic base.

-

Deprotonation: Add isobutyric acid dropwise to the LDA solution. The LDA will deprotonate the α-carbon, forming a lithium enolate.

-

Alkylation: Slowly add the 3-chlorobenzyl bromide prepared in Step 1 to the enolate solution. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by carefully adding water. Acidify the aqueous layer with HCl and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality: The use of LDA at low temperatures is critical to ensure rapid and complete deprotonation of the isobutyric acid, forming the nucleophilic enolate. The subsequent Sₙ2 reaction with the electrophilic benzyl bromide forms the desired carbon-carbon bond.

Caption: Synthetic workflow for the target compound.

Analytical Characterization and Quality Control

A self-validating system of analytical checks is mandatory to ensure the identity, purity, and quality of the synthesized compound.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves up the plate.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detector at ~220 nm, corresponding to the phenyl chromophore.

-

Acceptance Criteria: Purity should be ≥98% for use in further developmental studies.

-

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the two α-methyl groups, a singlet for the benzylic methylene protons, and a complex multiplet pattern for the aromatic protons on the 3-chlorophenyl ring.

-

¹³C NMR: Will show distinct signals for the quaternary α-carbon, the methyl carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons, with the carbon attached to the chlorine showing a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should reveal the [M-H]⁻ ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, showing a characteristic M and M+2 peak pattern.

-

Infrared (IR) Spectroscopy: Will show a broad O-H stretch characteristic of a carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch at ~1700 cm⁻¹.

Caption: Quality control and validation workflow.

Applications in Drug Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate in the synthesis of more complex drugs.

Intermediate for Fibrate-Class Drugs

The structural motif of 3-Chloro-α,α-dimethylbenzenepropanoic acid is highly reminiscent of fibrate drugs, which are a class of amphipathic carboxylic acids used to lower blood lipid levels. A prominent example is Gemfibrozil. While not identical, the synthesis of Gemfibrozil and related compounds often involves intermediates with a similar α,α-dimethyl acid structure.[5][6][7][8] The chloro-substituted phenyl ring of our target compound allows for further functionalization, such as cross-coupling reactions, to build more complex molecular architectures.

Tool for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, systematic modification of a lead compound is performed to understand its SAR. 3-Chloro-α,α-dimethylbenzenepropanoic acid can be used to synthesize a series of analogs where the chloro-phenyl group is a key variable. The chlorine atom's position and electronic properties can be compared against other substituents (e.g., fluorine, methyl, methoxy) to probe the binding pocket of a biological target and optimize ligand-receptor interactions. The incorporation of halogen atoms is a well-established strategy in drug design to modulate pharmacological profiles.[9][10]

Caption: Applications in pharmaceutical R&D.

Conclusion

3-Chloro-α,α-dimethylbenzenepropanoic acid represents a valuable, though not widely commercialized, chemical entity for pharmaceutical research and development. Its synthesis is achievable through robust and well-understood organic chemistry reactions. Rigorous analytical control is paramount to ensure its quality for subsequent use. Its primary utility lies in its role as a versatile intermediate for constructing more elaborate drug candidates, particularly in the areas of metabolic disease and for systematic SAR exploration. This guide has provided the essential technical framework for scientists to synthesize, validate, and strategically employ this compound in their drug discovery programs.

References

-

National Center for Biotechnology Information. (n.d.). Gemfibrozil. In Some Pharmaceutical Drugs - NCBI Bookshelf. Retrieved from [Link]

- Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 1031-1033.

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4-dimethylpentanoic acid. In PubChem. Retrieved from [Link]

- Lu, J., & Ma, Y. (2000). Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy, (2), 124-125.

- Baraldi, P. G., et al. (1997). Process for the preparation of gemfibrozil. U.S. Patent No. 5,654,476. Washington, DC: U.S.

-

Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. Retrieved from [Link]

- Fathalla, W., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Scientific Reports, 10(1), 3687.

-

Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzamide (CAS 618-48-4). Retrieved from [Link]

- Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-chloro-2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Santos, M. A., & Moreira, R. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 239.

-

Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

- Zhang, Y., et al. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

- Zhu, H. L., et al. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.

- Koyama, K., et al. (2012). A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils. Food Additives & Contaminants: Part A, 29(11), 1735-1744.

- González, J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules, 28(10), 4099.

- Li, J., et al. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Wang, J., et al. (2008). Method for preparing alpha, alpha-dimethylphenylacetic acid.

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2,2-dimethylbutanoic acid. In PubChem. Retrieved from [Link]

- Wang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 105-109.

-

National Center for Biotechnology Information. (n.d.). 3-Chlorobenzotrifluoride. In PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 3-chloro benzotrifluoride. Retrieved from [Link]

- Peters, J. U. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331.

-

National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. In PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]

Sources

- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

- 3. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]

- 4. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 5. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of gemfibrozil [chinjmap.com]

- 8. asianpubs.org [asianpubs.org]

- 9. jelsciences.com [jelsciences.com]

- 10. nbinno.com [nbinno.com]

The Strategic Incorporation of Gem-Dimethyl Groups in Phenylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of Gem-dimethyl Substituted Phenylpropanoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the multifaceted world of gem-dimethyl substituted phenylpropanoic acid derivatives, a chemical scaffold of significant interest in modern drug discovery. We will dissect the synthetic strategies employed to construct these molecules, delve into their diverse biological activities, and elucidate the underlying mechanisms of action that make them promising therapeutic candidates. This guide is designed to provide senior application scientists and drug development professionals with a comprehensive understanding of this important class of compounds, supported by detailed protocols, data analysis, and mechanistic insights.

The Rationale for Gem-Dimethyl Substitution in Phenylpropanoic Acids

The introduction of a gem-dimethyl group at the α-position of a phenylpropanoic acid backbone is a deliberate and strategic modification in medicinal chemistry. This structural motif is frequently found in numerous natural products with clinical relevance, including taxanes, epothilones, and statins[1]. The rationale for incorporating this feature is multifaceted, aiming to enhance the overall drug-like properties of the parent molecule.

The primary advantages conferred by the gem-dimethyl group include:

-

Improved Pharmacokinetic Profile: The gem-dimethyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation. This steric hindrance can significantly prolong the compound's half-life and improve its overall stability in vivo[2].

-

Enhanced Potency and Selectivity: The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a gem-dimethyl group can restrict the conformational freedom of a molecule. This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to binding affinity, thereby increasing potency and selectivity for the biological target[1].

-

Modulation of Physicochemical Properties: The gem-dimethyl group can influence the lipophilicity and pKa of nearby functionalities, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties[1].

-

Mitigation of Toxicity: By blocking or slowing metabolic pathways that might lead to the formation of reactive or toxic metabolites, the gem-dimethyl group can contribute to a more favorable safety profile[1].

Synthetic Strategies for Gem-Dimethyl Substituted Phenylpropanoic Acids

The construction of the gem-dimethyl substituted phenylpropanoic acid core can be achieved through several synthetic routes. A prevalent and versatile method is the malonic ester synthesis, which allows for the controlled introduction of the required substituents.

General Synthesis Workflow: Malonic Ester Route

The malonic ester synthesis provides a robust platform for the synthesis of α,α-disubstituted carboxylic acids. The key steps involve the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Caption: General workflow for the synthesis of gem-dimethyl substituted phenylpropanoic acids via the malonic ester route.

Detailed Experimental Protocol: Synthesis of 2,2-dimethyl-3-phenylpropanoic acid (A Model Compound)

This protocol outlines the synthesis of a model gem-dimethyl substituted phenylpropanoic acid derivative using the malonic ester synthesis.

Step 1: Formation of the Enolate

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon)[3][4].

-

Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

Step 2: First Alkylation (Introduction of the Phenylpropyl Moiety)

-

To the enolate solution, add benzyl halide (e.g., benzyl bromide) dropwise, maintaining the reaction temperature.

-

Stir the reaction mixture for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Second Alkylation (Introduction of the Gem-Dimethyl Group)

-

To the mono-alkylated malonic ester, add a second equivalent of a strong base (e.g., sodium ethoxide) to form the corresponding enolate.

-

Add an excess of methyl iodide (CH₃I) and stir the reaction mixture until the second alkylation is complete (monitored by TLC)[1][5].

Step 4: Hydrolysis and Decarboxylation

-

The resulting dialkylated malonic ester is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heated to reflux[3][6].

-

This step hydrolyzes the ester groups to carboxylic acids and subsequently induces decarboxylation of the resulting malonic acid derivative to yield the final 2,2-dimethyl-3-phenylpropanoic acid.

-

The product can be purified by extraction and recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of gem-dimethyl substituted phenylpropanoic acid derivatives relies on standard spectroscopic techniques. As a representative example, the spectroscopic data for Gemfibrozil, a clinically used fibrate drug, are presented below.

Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (s, 6H, C(CH₃)₂), 1.72-1.84 (m, 2H, CH₂), 2.17 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 3.91-3.94 (t, 2H, OCH₂), 6.61-7.00 (m, 3H, Ar-H), 11.73 (br s, 1H, COOH).[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 24.7 (C(CH₃)₂), 21.4, 15.8 (Ar-CH₃), 37.1 (CH₂), 42.4 (C(CH₃)₂), 67.2 (OCH₂), 112.0, 120.7, 123.6, 130.3, 136.3, 156.9 (Ar-C), 183.0 (COOH).[7] |

| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1700 (C=O stretch of COOH), ~1250 (C-O stretch). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 250. |

Biological Activities and Mechanisms of Action

Gem-dimethyl substituted phenylpropanoic acid derivatives have been shown to modulate the activity of several key biological targets, leading to a range of therapeutic effects.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

A significant number of these derivatives act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism[8][9]. There are three main PPAR isoforms: α, γ, and δ.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Gemfibrozil is a well-known PPARα agonist[10].

-

PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and insulin sensitization[11][12].

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis[13].

Mechanism of Action:

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription[11]. This leads to the regulation of genes involved in lipid transport and metabolism, glucose homeostasis, and inflammation.

Caption: Simplified signaling pathway of G Protein-Coupled Receptor 40 (GPR40/FFAR1).

Pharmacokinetic Data of GPR40 Agonists in Clinical Development:

| Compound | Tₘₐₓ (h) | t₁/₂ (h) | Oral Bioavailability (%) | Clinical Phase | Reference |

| TAK-875 | 2.0-4.0 | 28.1-36.6 | Good | Phase III (Terminated) | [3] |

| MK-8666 | 2.0-2.5 | 22-32 | N/A | Phase Ib | [4] |

| CPL207280 | 1-3 | N/A | Dose-dependent increase in exposure | Phase I | [11] |

Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life.

Experimental Protocols for Biological Evaluation

The biological activity of gem-dimethyl substituted phenylpropanoic acid derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro PPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR isoform and induce the expression of a reporter gene.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or CHO) in appropriate media.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector encoding a fusion protein of the ligand-binding domain (LBD) of the PPAR isoform of interest (α, γ, or δ) and the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC₅₀ value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory potential of a compound.

Protocol:

-

Animal Model: Use a suitable rodent model (e.g., Wistar rats or Swiss albino mice).

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each dose group compared to the control group and determine the ED₅₀ value.

Conclusion and Future Perspectives

Gem-dimethyl substituted phenylpropanoic acid derivatives represent a privileged scaffold in drug discovery, offering a unique combination of favorable pharmacokinetic and pharmacodynamic properties. Their ability to modulate key metabolic regulators like PPARs and GPR40 has positioned them as promising candidates for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes. The synthetic accessibility of this scaffold, particularly through the malonic ester route, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and overall drug-like properties.

Future research in this area will likely focus on the development of next-generation compounds with improved isoform selectivity for PPARs to minimize off-target effects. Furthermore, the exploration of these derivatives as dual or pan-agonists of PPARs and other nuclear receptors may offer synergistic therapeutic benefits for complex metabolic disorders. The continued application of rational drug design principles, guided by a deep understanding of the structural and mechanistic basis of their biological activity, will undoubtedly unlock the full therapeutic potential of this versatile class of molecules.

References

-

Gemfibrozil: Uses, Mechanism, and Spectra. Scribd. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

Gemfibrozil. PubChem. [Link]

-

Dutia, M. (2012). Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers. Journal of Clinical Pharmacology, 52(8), 1214-1222. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Leveraging a Clinical Phase Ib Proof-of-Concept Study for the GPR40 Agonist MK-8666 in Patients With Type 2 Diabetes for Model-Informed Phase II Dose Selection. (2017). Clinical Pharmacology & Therapeutics, 102(5), 837-846. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

-

Rollinger, J. M., & Stuppner, H. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica, 81(12/13), 976-990. [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules, 27(15), 4939. [Link]

-

Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome. (2006). Bioorganic & Medicinal Chemistry, 14(24), 8405-8414. [Link]

-

SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1184-1188. [Link]

-

Optimization of GPR40 Agonists for Type 2 Diabetes. (2014). ACS Medicinal Chemistry Letters, 5(4), 392-397. [Link]

-

Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003). Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]

-

The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). (2016). Journal of Medicinal Chemistry, 59(21), 9714-9735. [Link]

-

Malonic Ester Synthesis. Chemistry Steps. [Link]

-

Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. (2008). Bioorganic & Medicinal Chemistry, 16(9), 4883-4907. [Link]

-

PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? (2008). Current Topics in Medicinal Chemistry, 8(9), 728-741. [Link]

-

761-P: Safety and Pharmacokinetic Study of GPR40 Agonist (CPL207280) after a Single Dose in Healthy Subjects. (2021). Diabetes, 70(Supplement_1). [Link]

-

Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. (2020). Journal of Medicinal Chemistry, 63(18), 10109-10134. [Link]

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2006). Journal of the Chinese Chemical Society, 53(4), 937-942. [Link]

-

PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. (2013). Current Drug Abuse Reviews, 6(3), 221-230. [Link]

-

PPAR-Mediated Toxicology and Applied Pharmacology. (2020). Toxics, 8(4), 89. [Link]

-

Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. (2014). Current Topics in Medicinal Chemistry, 14(20), 2269-2281. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]

- 3. askthenerd.com [askthenerd.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid

Topic: Molecular Weight and Formula of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid (CAS: 1225505-29-2 ) is a specialized carboxylic acid intermediate used primarily in medicinal chemistry.[1][2] It serves as a critical scaffold for introducing the gem-dimethyl moiety, a structural feature employed to modulate metabolic stability and conformational entropy in drug candidates.[2]

This monograph details the physicochemical properties, synthetic pathways, and medicinal chemistry rationale for this compound, specifically focusing on its utility in designing metabolically robust ligands for metabolic targets (e.g., Glucokinase activators, PPAR agonists).[2]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid |

| Common Name | |

| CAS Number | 1225505-29-2 |

| Molecular Formula | C |

| Molecular Weight | 212.67 g/mol |

| SMILES | CC(C)(Cc1cccc(Cl)c1)C(=O)O |

| InChI Key | LAMMJZDDAHXYRQ-UHFFFAOYSA-N |

Physicochemical Profile

The introduction of the gem-dimethyl group at the

| Parameter | Value (Predicted/Exp) | Significance in Drug Design |

| LogP (Octanol/Water) | ~3.2 – 3.4 | Moderate lipophilicity; suitable for oral bioavailability optimization.[1][2] |

| pKa (Acid) | 4.6 – 4.8 | Typical for sterically hindered aliphatic carboxylic acids.[2] |

| Polar Surface Area (PSA) | 37.3 Å | Low PSA suggests good membrane permeability.[2] |

| Rotatable Bonds | 2 | Reduced entropic penalty upon binding due to gem-dimethyl restriction.[1][2] |

| Physical State | Solid (White Crystalline) | Melting point typically 85–90 °C (analogous to similar derivatives).[2] |

Medicinal Chemistry Rationale: The Gem-Dimethyl Effect[1][2]

In drug discovery, this molecule is not merely a linker; it is a functional tool used to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) problems.[2]

Metabolic Blockade

The primary metabolic pathway for linear carboxylic acids is

The Thorpe-Ingold Effect (Conformational Restriction)

The steric bulk of the two methyl groups compresses the internal bond angle of the quaternary carbon (< 109.5°).[2] This compression forces the attached substituents (the phenyl ring and the carboxyl group) closer together, pre-organizing the molecule into a conformation that often favors binding to receptor pockets.[2] This phenomenon, known as the Thorpe-Ingold effect , reduces the entropic cost of binding.

Figure 1: Mechanistic impact of the gem-dimethyl group on metabolic stability and binding affinity.[1][2]

Synthetic Pathways

The synthesis of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid requires the construction of a quaternary carbon center.[1][2] Two primary routes are established in the literature: Enolate Alkylation (Preferred) and the Reformatsky Route .[2]

Method A: Enolate Alkylation (Standard Protocol)

This method is preferred for its scalability and directness.[2] It involves the deprotonation of isobutyric acid (or its ester) followed by S

Reagents:

-

Substrate: Methyl isobutyrate[1]

-

Base: Lithium Diisopropylamide (LDA) or LiHMDS[2]

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Enolate Formation: Charge a flame-dried flask with anhydrous THF and cool to -78 °C. Add LDA (1.1 eq). Dropwise add Methyl isobutyrate (1.0 eq) over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add 3-Chlorobenzyl chloride (1.05 eq) dissolved in THF dropwise to the enolate solution at -78 °C.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. The bulky gem-dimethyl group makes this S

2 reaction slower than typical primary alkylations.[1][2] -

Quench & Workup: Quench with saturated NH

Cl. Extract with Ethyl Acetate (3x).[2] Dry organic layer over Na -

Hydrolysis: Dissolve the crude ester in MeOH/H

O (3:1). Add LiOH (3 eq) and reflux for 2 hours. Acidify with 1N HCl to pH 2.[2] -

Purification: Recrystallize from Hexanes/Ethyl Acetate to obtain the pure acid.

Method B: Reformatsky Reaction (Alternative)

Used if the benzyl halide is unavailable or if milder conditions are required.[2]

-

Coupling: React 3-chlorobenzaldehyde with ethyl bromoisobutyrate in the presence of activated Zinc dust (Reformatsky reagent) to form the

-hydroxy ester. -

Reduction: The resulting hydroxyl group must be removed.[2] Note: Standard catalytic hydrogenation (Pd/C, H

) is risky due to potential dehalogenation of the aryl chloride.[2] Ionic hydrogenation (Et

Figure 2: Synthetic workflow via the Enolate Alkylation route.[1][2]

Structural Characterization

Verification of the structure relies on confirming the quaternary center and the meta-substitution pattern.[1][2]

H NMR (400 MHz, CDCl ) - Expected Signals

- 11.50 (br s, 1H): Carboxylic acid proton (-COOH ).[2]

- 7.25 – 7.00 (m, 4H): Aromatic protons.[2] The 3-chloro substitution pattern typically shows a distinct singlet-like signal for the proton between the Cl and alkyl group, and a multiplet for the remaining three.[1][2]

-

2.85 (s, 2H): Benzylic methylene (-CH

-

1.22 (s, 6H): Gem-dimethyl protons (-C(CH

Mass Spectrometry (ESI)

-

Positive Mode: [M+H]

= 213.1 (Wait for characteristic Cl isotope pattern 3:1 ratio at 213/215).[2] -

Negative Mode: [M-H]

= 211.1 (Preferred for carboxylic acids).[2]

Safety & Handling (MSDS Summary)

-

Hazard Statements:

-

Handling: Use standard PPE (gloves, goggles).[2] The compound is stable at room temperature but should be stored in a cool, dry place away from strong oxidizers.

References

-

PubChem Compound Summary. (2025). 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid.[1][2][6][7] National Center for Biotechnology Information.[2] Retrieved from [Link]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1][2] Part I. S-Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.[2] (Foundational reference for the Thorpe-Ingold Effect).[1][2]

-

Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (Reference for gem-dimethyl metabolic stability).

Sources

- 1. 357388-75-1|Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate|BLD Pharm [bldpharm.com]

- 2. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-3-phenylpropanoic acid | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethylpropanoic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 2,2-dimethylpropanoic acid structure | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1225505-29-2 | CAS DataBase [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols for Amide Coupling with Sterically Hindered Carboxylic Acids

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and materials. While numerous coupling protocols exist, the synthesis of amides from sterically hindered carboxylic acids and/or amines remains a significant challenge.[1] Steric bulk around the carboxylic acid or the amine nucleophile can dramatically slow down the rate of reaction, leading to low yields, the need for harsh reaction conditions, and an increased propensity for side reactions.[2] This guide provides an in-depth analysis of the underlying challenges and presents a detailed overview of robust protocols and reagent classes designed to overcome severe steric impediments.

The primary difficulties in coupling sterically hindered substrates arise from:

-

Reduced Nucleophilicity: Bulky substituents on the amine can electronically and sterically diminish its nucleophilic character.

-

Steric Shielding: Large groups adjacent to the carboxylic acid's carbonyl carbon physically obstruct the approach of the amine nucleophile, even after activation.[3]

-

Competing Side Reactions: Under forcing conditions (e.g., high temperatures, prolonged reaction times), sensitive substrates may degrade, or racemization can occur at adjacent chiral centers.[2] With certain reagents, unwanted side reactions like guanidinylation of the amine can lead to chain termination.

Overcoming these obstacles requires a strategic approach, focusing on the use of highly reactive intermediates and optimized reaction conditions. This document will explore the mechanistic basis for these strategies and provide detailed, field-proven protocols for their successful implementation.

Strategic Approaches & Reagent Selection

The key to successful amide coupling with hindered substrates lies in the efficient activation of the carboxylic acid to a highly electrophilic species that can readily react with a poorly nucleophilic amine. The choice of coupling reagent is therefore paramount. Modern coupling reagents can be broadly categorized into several classes, with onium salts (phosphonium and uronium/aminium types) being particularly effective for challenging couplings.

Comparative Analysis of High-Activity Coupling Reagents

The selection of a coupling reagent should be based on a clear understanding of its reactivity, potential side reactions, and handling characteristics. Below is a comparative summary of the most effective reagent classes for sterically hindered couplings.

| Reagent Class | Examples | Activation Mechanism | Key Advantages | Potential Disadvantages |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Forms an activated O-benzotriazolyl or O-azabenzotriazolyl ester intermediate. The activation site is the phosphorus atom.[4] | - High reactivity, especially PyAOP and PyBrOP.[5]- Low risk of racemization.[5]- No guanidinylation side reactions , allowing for use of excess reagent.- By-products are generally less hazardous than those from older reagents like BOP.[5] | - Can have limited stability in solution (e.g., in DMF).- Generally more expensive than uronium salts.[4] |

| Uronium/Aminium Salts | HATU, HCTU, COMU | Forms a highly reactive OAt (from HATU) or Oxyma (from COMU) active ester. The activation site is a carbon atom.[4][6] | - Extremely high reactivity; HATU is often considered the "gold standard" for difficult couplings.[3]- Solutions in DMF (except COMU) are generally stable.- COMU offers a better safety profile, avoiding potentially explosive HOBt/HOAt derivatives.[6] | - Risk of guanidinylation of the amine if used in excess, leading to irreversible chain termination.[2]- Can be less soluble in common solvents than phosphonium salts. |

| Acyl Halide Formation | SOCl₂, (COCl)₂, TFFH, BTFFH | Converts the carboxylic acid to a highly electrophilic acyl chloride or acyl fluoride.[7] | - Acyl fluorides and chlorides are among the most reactive acylating agents.[2]- Particularly effective for extremely hindered or electron-deficient amines where onium salts may fail.[7]- In situ generation with reagents like TFFH or BTFFH avoids handling of harsh reagents.[6] | - Harsh conditions for traditional acyl chloride formation (e.g., SOCl₂) are not compatible with sensitive functional groups.[7]- Risk of oxazolone formation and subsequent racemization with N-protected amino acids.[2] |

| Mixed Anhydrides | Yamaguchi Reagent (TCBC) | Forms a mixed anhydride with 2,4,6-trichlorobenzoic acid.[8] | - The sterically bulky trichlorobenzoyl group directs nucleophilic attack to the desired carbonyl.[9]- Mild reaction conditions.[10]- Proven effective for complex natural product synthesis, particularly macrolactonization.[10] | - Primarily developed for esterification, so its use for intermolecular amidation is less conventional.[8]- Requires stoichiometric amounts of DMAP as a catalyst.[9] |

Decision-Making Workflow for Reagent Selection

The following workflow provides a logical path for selecting an appropriate coupling strategy based on the severity of steric hindrance.

Caption: Workflow for selecting an amide coupling strategy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for key methodologies.

Protocol 1: General Procedure for Hindered Coupling using a Phosphonium Salt (PyAOP)

This protocol is ideal for situations where the risk of side reactions like guanidinylation must be avoided, or when an excess of coupling reagent may be required to drive the reaction to completion.

Materials:

-

Sterically hindered carboxylic acid (1.0 equiv)

-

Sterically hindered amine (1.0-1.2 equiv)

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equiv)

-

Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a concentration of 0.1-0.5 M.

-

Add the amine (1.0-1.2 equiv) to the solution.

-

Add PyAOP (1.1 equiv) to the mixture.

-

Add the base (e.g., DIPEA, 3.0 equiv) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. For particularly challenging couplings, the temperature may be increased to 40-60 °C.

-

Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC). If the reaction is sluggish, a second portion of PyAOP (0.5 equiv) and base (1.5 equiv) can be added (double coupling).

-

Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hindered Coupling using a Uronium Salt (HATU)

This protocol leverages the high reactivity of HATU and is often the first choice for difficult couplings.[3] Careful control of stoichiometry is crucial to prevent side reactions.

Materials:

-

Sterically hindered carboxylic acid (1.0 equiv)

-

Sterically hindered amine (1.0 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 equiv)

-

Anhydrous solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation (Optional but recommended): In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HATU (1.05 equiv), and base (2.0 equiv) in anhydrous DMF. Stir for 15-30 minutes at room temperature. This pre-activation step forms the highly reactive OAt-ester.

-

In a separate vessel, dissolve the amine (1.0 equiv) in a small amount of anhydrous DMF.

-

Add the amine solution to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC.

-

Workup and Purification: Follow steps 7-9 as described in Protocol 1.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is employed when even potent onium salt reagents fail.[7] It relies on the in situ generation of a highly reactive acyl fluoride intermediate.

Materials:

-

Sterically hindered carboxylic acid (1.0 equiv)

-

Sterically hindered amine (1.1 equiv)

-

Fluorinating agent: BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)[7]

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), BTFFH (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.

-

Add the amine (1.1 equiv) to the reaction mixture.

-

Seal the reaction vessel and heat to an elevated temperature (e.g., 50-80 °C) for 12-24 hours. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by LC-MS or TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and follow steps 7-9 as described in Protocol 1.

Troubleshooting and Advanced Considerations

Even with powerful reagents, challenging couplings may require further optimization.

Caption: Troubleshooting guide for difficult amide couplings.

-

Microwave-Assisted Synthesis: For particularly sluggish reactions, microwave heating can dramatically increase reaction rates and drive the coupling to completion by providing the necessary activation energy to overcome the steric barrier.

-

Solvent Effects: Solvent choice can be critical. While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for hindered couplings. In solid-phase peptide synthesis (SPPS), solvent mixtures like DCM/DMF/NMP can disrupt peptide aggregation that might otherwise block reactive sites.

-

The Yamaguchi Approach for Amides: While originally designed for esterification, the Yamaguchi protocol can be adapted for amide synthesis.[8][11] The carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a tertiary amine (like Et₃N) to form a mixed anhydride. This intermediate is then treated with the sterically hindered amine, using DMAP as a nucleophilic catalyst. The steric bulk of the TCBC group effectively directs the amine to attack the carbonyl of the desired carboxylic acid.[9]

Conclusion

Successfully forming amide bonds with sterically hindered carboxylic acids is a non-trivial synthetic task that requires moving beyond standard coupling conditions. By employing high-activity onium salt reagents like PyAOP and HATU, or by resorting to more powerful activation methods such as in situ acyl fluoride formation, chemists can overcome significant steric challenges. A systematic approach to reagent selection, combined with careful optimization of reaction parameters and a willingness to employ advanced techniques like microwave heating, will enable the efficient synthesis of even the most demanding amide targets. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical area of chemical synthesis.

References

-

Yamaguchi, M., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

-

Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

-

Spencer, N. S., & Malin, D. R. (1995). A comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 545-552. [Link]

-

Name-Reaction.com. Yamaguchi esterification. Retrieved February 12, 2026, from [Link]

-

J&K Scientific LLC. (2025). Yamaguchi Esterification. Retrieved February 12, 2026, from [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Letters in Peptide Science, 1(1), 57-67. [Link]

-

Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(25), 2449-2452. [Link]

-

Aapptec. Coupling Reagents. Retrieved February 12, 2026, from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved February 12, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved February 12, 2026, from [Link]

-

Zakeri, B., et al. (2010). Spontaneous Intermolecular Amide Bond Formation between Side Chains for Irreversible Peptide Targeting. Journal of the American Chemical Society, 132(13), 4526-4527. [Link]

-

Zakeri, B., et al. (2010). Spontaneous intermolecular amide bond formation between side chains for irreversible peptide targeting. Journal of the American Chemical Society, 132(13), 4526-4527. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11643. [Link]

Sources

- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 9. Yamaguchi Esterification [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

Troubleshooting & Optimization

Solving low yield issues in alpha,alpha-dimethyl acid synthesis

Technical Support Center: -Dimethyl Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solving low yield issues in sterically hindered quaternary carbon synthesis.

Executive Summary: The "Gem-Dimethyl" Wall

Welcome to the technical support center. If you are reading this, you are likely facing the Thorpe-Ingold effect (gem-dimethyl effect) in reverse. While the presence of gem-dimethyl groups accelerates cyclization rates, installing them is thermodynamically and kinetically punishing.

The synthesis of

-

Enolization Stalls: The bulky base cannot access the

-proton. -

O-Alkylation Dominance: The nucleophile (enolate) attacks via the oxygen (forming a ketene acetal) rather than the carbon because the carbon site is sterically shielded.

-

Hydrolysis Resistance: If using a nitrile precursor, the intermediate amide is so shielded that water cannot attack the carbonyl.

This guide prioritizes the two most robust synthetic routes: Dialkylation of Ester Enolates and Hydrolysis of Hindered Nitriles .

Method A: Dialkylation of Ester Enolates

This is the standard route but prone to "stalling." You are likely trying to methylate an

The Protocol (Optimized for Steric Bulk)

Reagents:

-

Base: LDA (Lithium Diisopropylamide) is preferred over LiHMDS. While LiHMDS is less nucleophilic (good), it is a weaker base (

~26) compared to LDA ( -

Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). Note: HMPA is the historic standard but is carcinogenic; DMPU is the validated safe alternative.

-

Electrophile: Methyl Iodide (MeI). Avoid Methyl Triflate (MeOTf) unless necessary, as its extreme hardness favors O-alkylation.

Step-by-Step Workflow:

-

Cryogenic Deprotonation: Cool THF solution of LDA (1.1 equiv) to -78°C .

-

Substrate Addition: Add the ester dropwise.

-

Critical Check: Stir for 45–60 minutes. Sterically hindered protons tunnel slowly.

-

-

The "Naked" Enolate: Add DMPU (2–4 equiv).

-

Alkylation: Add MeI (excess). Allow to warm slowly to 0°C.

Troubleshooting Guide: Enolate Route

| Symptom | Diagnosis | Corrective Action |

| Starting Material Recovery (>50%) | Wet Reagents. Diisopropylamine (from LDA formation) or THF contains water. | Titrate your n-BuLi before making LDA.[1] Distill DIPA over |

| Product is an Oil/Ether (Ketene Acetal) | O-Alkylation. The electrophile attacked the oxygen. | Switch solvent to pure THF (remove polar co-solvents if O-alkylation dominates, though this lowers rate). Crucial: Switch electrophile from MeBr/MeOTf to MeI (softer electrophile favors C-alkylation). |

| Mono-methylated product only | Proton Exchange. The product enolate deprotonated the starting material. | Use inverse addition : Add the ester to the base to ensure base is always in excess. For dimethylation, use 2.2+ equiv of base. |

| Low Yield despite consumption | Claisen Condensation. The enolate attacked another ester molecule. | Maintain strict -78°C temperature. Ensure the base is fully formed before adding the ester. |

Visualizing the Decision Logic

Figure 1: Troubleshooting logic for failed enolate alkylations. Blue nodes represent decision points; Green nodes represent solutions.

Method B: Hydrolysis of Hindered Nitriles

If the ester route fails, many researchers switch to alkylating a nitrile (which is smaller and easier to alkylate) and then hydrolyzing it to the acid.

The Trap: An

The Protocol: High-Temperature Glycolysis

To force water into the shielded carbon, you must exceed the boiling point of water.

Reagents:

-

Solvent: Ethylene Glycol (bp 197°C).

-

Base: KOH (pellets, excess).[1]

-

Temperature: 160°C – 190°C.

Step-by-Step Workflow:

-

Dissolve the hindered nitrile in ethylene glycol.

-

Add 5–10 equivalents of KOH.

-

Reflux at 160°C for 12–24 hours.

-

Note: The reaction produces ammonia gas (

).[9] Monitor the exit gas with pH paper to track progress.

-

-

Workup: Dilute with water, wash with ether (removes unreacted nitrile), then acidify the aqueous layer to precipitate the acid.

FAQ: Nitrile Hydrolysis

Q: I isolated the amide, but it won't convert to the acid. Why? A: The hydrolysis of nitrile to amide is faster than amide to acid. The tetrahedral intermediate for the second step is extremely crowded.

-

Fix: You need higher temperatures. Switch from aqueous reflux to the Ethylene Glycol method described above. Alternatively, use Ghaffar-Parkins platinum catalysts [(PtH(PMe2O)2H)] if the molecule is acid/base sensitive, though this is expensive for scale-up.

Q: Can I use acid hydrolysis (H2SO4) instead? A: Yes, but it often requires 70% H2SO4 and temperatures >120°C. This often leads to "charring" or sulfonation of aromatic rings if present. Base hydrolysis in glycol is generally cleaner for alkyl-substituted acids.

Comparative Data: Solvent Effects on Enolate Reactivity

Understanding the solvent cage is critical for the alkylation route.

| Solvent System | Ion Pair State | Reactivity | Risk of O-Alkylation | Recommended For |

| THF (Pure) | Tight Ion Pair | Low | Low | Simple substrates |

| THF + HMPA | Solvent-Separated | Very High | High | Hindered substrates (Use with caution) |

| THF + DMPU | Solvent-Separated | High | Medium | Safety-conscious synthesis |

| Ether | Aggregates | Very Low | Very Low | Not recommended |

Mechanistic Visualization

The following diagram illustrates the pathway competition that causes low yields.

Figure 2: Competition between C-alkylation (desired) and O-alkylation (undesired) in sterically hindered systems.

References

-

Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

- Context: Essential for selecting the correct base. Esters have a pKa ~25 (DMSO); LDA (pKa 36)

-

Ghaffar, T., & Parkins, A. W. (1995).[8] The hydrolysis of nitriles to amides using a platinum catalyst. Tetrahedron Letters, 36(47), 8657-8660. Link

- Context: Describes the catalytic solution for extremely hindered nitriles th

- Cason, J., & Correia, J. (1970). Formation of Ketene Acetals. Journal of Organic Chemistry.

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

- Context: Authoritative source for solvation effects on enol

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Preventing decarboxylation in gem-dimethyl acid reactions

The following guide serves as a specialized Technical Support Center for researchers handling gem-dimethyl substituted acids. It addresses the unique stability challenges posed by the Thorpe-Ingold Effect in decarboxylation reactions.

Topic: Preventing Decarboxylation in gem-Dimethyl Acid Reactions Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Is Your Substrate at Risk?

Not all gem-dimethyl acids are unstable. The "gem-dimethyl effect" (Thorpe-Ingold effect) specifically accelerates cyclization.[1] In the context of decarboxylation, this acceleration is fatal only if your substrate can form a 6-membered cyclic transition state .

Use this decision matrix to assess your risk level:

| Substrate Class | Structure | Risk Level | Mechanism of Failure |

| Pivalic Acid Derivatives | R-C(Me)₂-COOH | LOW | Cannot form a cyclic TS. Stable to heat and acid.[2][3] |

| Dimethyl Malonic Acids | HOOC-C(Me)₂-COOH | HIGH | Forms 6-membered H-bonded TS. Steric bulk forces conformation into the reactive state. |

| R-CO-C(Me)₂-COOH | CRITICAL | Extremely labile. The ketone carbonyl facilitates rapid proton transfer and CO₂ loss. | |

| R-CH=CH-C(Me)₂-COOH | HIGH | Can decarboxylate via mechanism similar to the "Ene" reaction. |

The "Thorpe-Ingold Trap": Mechanistic Insight

To prevent decarboxylation, you must understand why it happens. The gem-dimethyl group introduces steric bulk that compresses the internal bond angle (C-C-C) from the ideal 109.5° toward smaller angles. This compression forces the carboxyl groups closer together, pre-organizing the molecule into the cyclic transition state required for decarboxylation.

The Mechanism: Decarboxylation requires the Free Acid form. The proton from one carboxyl group coordinates with the carbonyl oxygen of the other (or the ketone), forming a 6-membered ring.

Figure 1: The Thorpe-Ingold effect lowers the activation energy for decarboxylation by destabilizing the ground state and stabilizing the crowded transition state.

Core Protocol: Hydrolysis Without Decarboxylation

The most common failure point is the hydrolysis of gem-dimethyl malonate esters. Acid hydrolysis is forbidden because it generates the free acid at high temperatures. You must use the Cold Acidification Saponification method.

Protocol: Cold Acidification Saponification

Objective: Isolate 2,2-dimethylmalonic acid (or derivative) from its diester without CO₂ loss.

Reagents:

-

Substrate: Dimethyl 2,2-dimethylmalonate (or analog)

-

Base: NaOH or KOH (2.5 - 3.0 equivalents)

-

Solvent: Methanol/Water (1:1) or THF/Water (if solubility is poor)

-

Acid: 2M HCl (cold)

Step-by-Step Workflow:

-

Saponification (The Safe Zone):

-

Dissolve ester in MeOH/Water.[4]

-

Add NaOH pellets or solution.

-

Note: You can heat this reaction (Reflux is usually safe). The resulting disodium salt is extremely stable because it lacks the proton required for the cyclic transition state.

-

Monitor by TLC until ester is fully consumed.

-

-

Solvent Swap:

-

Remove Methanol/THF under reduced pressure (Rotavap). Do not acidify yet.

-

You are left with an aqueous solution of the disodium salt.

-

-

The Critical Step (Cold Acidification):

-

Cool the aqueous solution to 0°C (Ice bath).

-

Add an organic extraction solvent (e.g., Ethyl Acetate or Diethyl Ether) before acidifying. This creates a biphasic system.

-

Slowly add cold 2M HCl with vigorous stirring.

-

Stop when pH reaches ~1-2.

-

-

Immediate Extraction:

-

As soon as the free acid forms, it partitions into the cold organic layer, protecting it from the aqueous acid.

-

Separate layers.[2] Extract aqueous layer 2x more with cold organic solvent.

-

-

Isolation:

-

Dry organic layer over MgSO₄ (anhydrous).

-

Evaporate solvent at < 30°C. Do not use a high-temperature water bath.

-

Result: Crystalline dicarboxylic acid. Store at 4°C.

-

Handling -Keto Acids[5][6][7][8]

Gem-dimethyl

Troubleshooting Guide for

| Issue | Solution |

| Spontaneous Decarboxylation | Never isolate the free acid. Store and use as the Potassium or Sodium salt. If the free acid is required for a reaction, generate it in situ at -78°C or 0°C. |

| Analysis Artifacts (GC/LC) | Do not use GC. The injection port heat will decarboxylate the sample. Use LC-MS with a basic mobile phase (Ammonium Bicarbonate buffer, pH 8) to keep it ionized. |

| Reaction Failure | Avoid Lewis Acids. Lewis acids can chelate the dicarbonyl system, mimicking the proton's role and catalyzing decarboxylation even at low temps. |

FAQ: Common User Scenarios

Q: I am trying to do a Krapcho decarboxylation, but it's not working on my gem-dimethyl substrate. Why? A: This is the opposite problem. The steric bulk actually hinders the nucleophilic attack of the chloride ion on the methyl ester, which is the first step of the Krapcho mechanism.

-

Fix: You need higher temperatures (160°C+) and a more exposed ester. If it fails, switch to saponification followed by thermal decarboxylation (pyrolysis) of the free acid.

Q: Can I use TFA to cleave a t-butyl ester of a gem-dimethyl malonate? A: Risky. TFA is a strong acid. If you generate the free gem-dimethyl malonic acid in neat TFA, the exotherm from the deprotection might trigger decarboxylation.

-

Fix: Use a scavenger (like triethylsilane) and keep the reaction at 0°C. Dilute with DCM (1:1) to moderate the heat.

Q: My product is an oil but should be a solid. Did it decarboxylate? A: Likely.[2] The decarboxylated product (mono-acid) is often less crystalline and more oily than the rigid dicarboxylic acid. Check 1H NMR:

-

Diagnostic Signal: Look for the disappearance of the symmetry in the methyl groups (if chiral centers are nearby) or the integration of the acid proton. A simple check is Carbon NMR: The loss of a carbonyl peak (~170-180 ppm) confirms decarboxylation.

Visualizing the Decision Process

Figure 2: Workflow decision tree for the safe isolation of gem-dimethyl dicarboxylic acids.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (The foundational paper on the Thorpe-Ingold Effect). Link

-

Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids.[5][6] Master Organic Chemistry. (Mechanistic overview of the cyclic transition state). Link

-

BenchChem. (2025).[7] Preventing Decarboxylation of Beta-Keto Acids During Analysis.[7][6] BenchChem Technical Guides. (Protocols for handling labile beta-keto acids). Link

-

Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Arotic Solvents. Synthesis, 805-822, 893-914. (Context on the intentional decarboxylation conditions to be avoided). Link

-

Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5151-5169. (Discusses steric parameters including gem-dimethyl effects in catalysis). Link

Sources

- 1. books.lucp.net [books.lucp.net]

- 2. youtube.com [youtube.com]

- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for 3-chlorophenyl propanoic acid crystallization